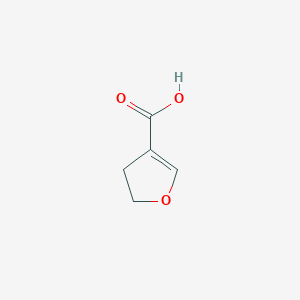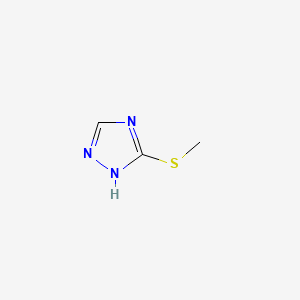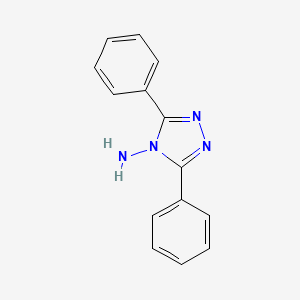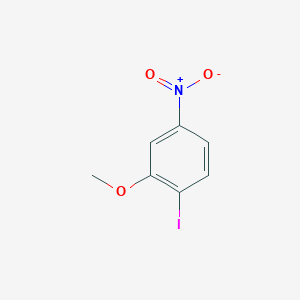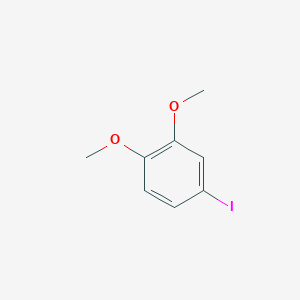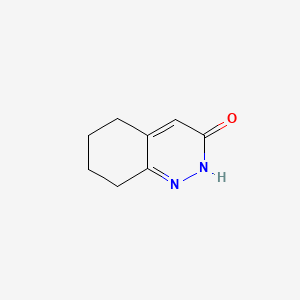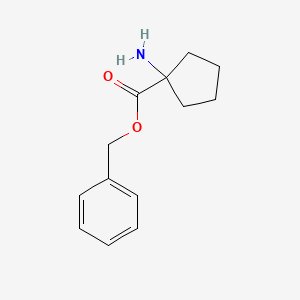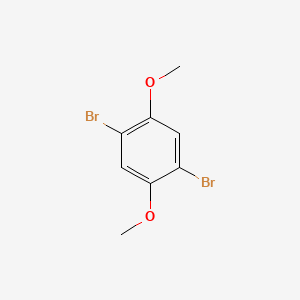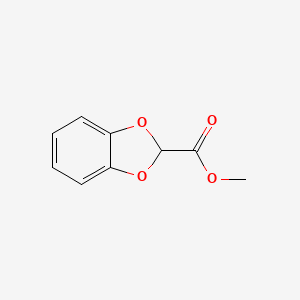
Methyl 1,3-benzodioxole-2-carboxylate
Vue d'ensemble
Description
“Methyl 1,3-benzodioxole-2-carboxylate” is an organic compound with the formula C9H8O4 . It is also known as “1,3-Benzodioxole-2-carboxylic acid methyl ester” and has a molecular weight of 180.16 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of “Methyl 1,3-benzodioxole-2-carboxylate” and its derivatives has been reported in several studies . One approach involves the use of computer-aided drug discovery techniques to screen artificial chemicals based on the auxin receptor TIR1 (Transport Inhibitor Response 1). A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized . Another method involves microwave-assisted green synthesis, which offers advantages such as time efficiency, increased yield, and environmental friendliness .Molecular Structure Analysis
The molecular structure of “Methyl 1,3-benzodioxole-2-carboxylate” is characterized by strong C-H…N and weak C-H…O hydrogen bonds, and further stabilized by C-O…π interactions . The molecules display a flattened herringbone arrangement in the crystal structure .Applications De Recherche Scientifique
1. Determination of Absolute Configuration of Monosaccharides
- Application : A study by Nishida et al. (1991) demonstrated the use of 2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid in determining the configuration and optical purity of monosaccharides through diastereomeric reactions (Nishida et al., 1991).
2. Crystal Structure Analysis
- Application : The crystal structure of N-[(+)-2-t-butyl-2-methyl-1,3-benzodioxole-4-carbonyl]-L-phenylalanine methyl ester was analyzed to determine the absolute configuration of (+)-TBMB carboxylic acid, indicating its role in structural elucidation (Nishida et al., 1991).
3. Endothelin Receptor Antagonists
- Application : Tasker et al. (1997) developed a compound, A-127722, containing a benzodioxole group as a potent antagonist for endothelin receptors. This highlights its use in the development of receptor antagonists (Tasker et al., 1997).
4. Spectral Luminescence Properties
- Application : Kozlov et al. (2010) studied the spectral luminescence properties of methyl hexahydrobenzo[a]acridine-9- and -[c]acridine-10-carboxylates, providing insights into the luminescent behavior of these compounds (Kozlov et al., 2010).
5. Fluorometric Determination of Monosaccharides
- Application : Bai et al. (1997) developed a fluorometric determination method for D,L configurations of per-O-methylated monosaccharides using anomeric 2-methyl-2-beta-naphthyl-1,3-benzodioxole 4-carboxylation, demonstrating its application in highly sensitive determination of monosaccharides (Bai et al., 1997).
Safety And Hazards
“Methyl 1,3-benzodioxole-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
The future directions for “Methyl 1,3-benzodioxole-2-carboxylate” and its derivatives could involve their use as auxin receptor agonists for enhancing root growth and crop production . This class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists .
Propriétés
IUPAC Name |
methyl 1,3-benzodioxole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXQQTKETXOUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1OC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342037 | |
| Record name | Methyl 1,3-benzodioxole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,3-benzodioxole-2-carboxylate | |
CAS RN |
57984-85-7 | |
| Record name | Methyl 1,3-benzodioxole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

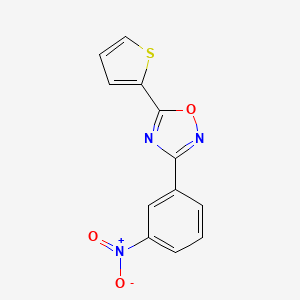
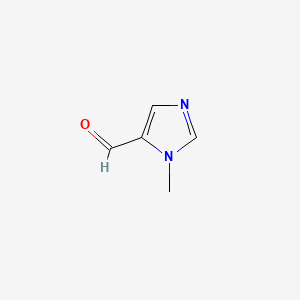
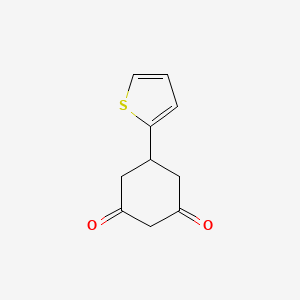


![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)
